molecular formula C16H23NO B283428 N-[3-(allyloxy)benzyl]-N-cyclohexylamine

N-[3-(allyloxy)benzyl]-N-cyclohexylamine

Cat. No. B283428
M. Wt: 245.36 g/mol
InChI Key: PRSKFQBWZLUQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABCHX is a chemical compound that was first synthesized in 2002 by researchers at the University of California, Irvine. The compound was designed as a selective antagonist of the α7 nAChR, which is a receptor that plays a role in cognitive function, learning, and memory. ABCHX has been shown to have potential applications in scientific research as a pharmacological tool for studying the α7 nAChR.

Scientific Research Applications

ABCHX has been used as a pharmacological tool in scientific research to study the α7 nAChR. The α7 nAChR is involved in several physiological processes, including synaptic plasticity, learning, and memory. ABCHX has been shown to selectively block the α7 nAChR without affecting other nAChR subtypes. This selectivity has made ABCHX a valuable tool for studying the role of the α7 nAChR in various physiological processes.

Mechanism of Action

ABCHX is a selective antagonist of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is permeable to calcium ions. When acetylcholine binds to the receptor, the channel opens, allowing calcium ions to enter the cell. ABCHX binds to the receptor and blocks the channel from opening, preventing calcium ions from entering the cell. This blockade of the α7 nAChR has been shown to affect various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
ABCHX has been shown to have several biochemical and physiological effects. In vitro studies have shown that ABCHX blocks the α7 nAChR with high selectivity and potency. In vivo studies have shown that ABCHX can affect various physiological processes, including synaptic plasticity, learning, and memory. ABCHX has also been shown to have potential applications in the treatment of certain diseases, including Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

ABCHX has several advantages as a pharmacological tool for studying the α7 nAChR. Its high selectivity and potency make it a valuable tool for studying the role of the α7 nAChR in various physiological processes. However, ABCHX also has some limitations. Its selectivity for the α7 nAChR may limit its use in studying other nAChR subtypes. Additionally, its effects on other physiological processes may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of ABCHX. One direction is the development of more selective and potent antagonists of the α7 nAChR. Another direction is the investigation of the role of the α7 nAChR in various diseases, including Alzheimer's disease and schizophrenia. Additionally, the development of new pharmacological tools for studying the α7 nAChR may lead to the discovery of new therapeutic targets for the treatment of these diseases.

Synthesis Methods

The synthesis of ABCHX involves several steps. The first step is the protection of the amine group of cyclohexylamine with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 3-allyloxybenzyl chloride to form the desired product. The Boc group is then removed to yield ABCHX. The synthesis of ABCHX has been optimized to produce high yields with minimal impurities.

properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C16H23NO/c1-2-11-18-16-10-6-7-14(12-16)13-17-15-8-4-3-5-9-15/h2,6-7,10,12,15,17H,1,3-5,8-9,11,13H2

InChI Key

PRSKFQBWZLUQHV-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)CNC2CCCCC2

Canonical SMILES

C=CCOC1=CC=CC(=C1)CNC2CCCCC2

Origin of Product

United States

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